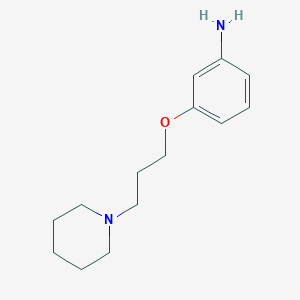

3-(3-(Piperidin-1-yl)propoxy)aniline

説明

3-(3-(Piperidin-1-yl)propoxy)aniline is a secondary amine derivative featuring a piperidine ring linked via a three-carbon propoxy chain to an aniline moiety. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of N-type calcium channel inhibitors and kinase-targeting agents. Its structural flexibility allows for modifications that enhance binding affinity, solubility, or metabolic stability.

Synthesis: The compound is synthesized via reductive amination protocols, typically involving reactions with KI, K2CO₃, piperidine, and acetonitrile under controlled conditions . Structural confirmation relies on spectroscopic techniques such as ¹H/¹³C NMR and HRMS.

特性

分子式 |

C14H22N2O |

|---|---|

分子量 |

234.34 g/mol |

IUPAC名 |

3-(3-piperidin-1-ylpropoxy)aniline |

InChI |

InChI=1S/C14H22N2O/c15-13-6-4-7-14(12-13)17-11-5-10-16-8-2-1-3-9-16/h4,6-7,12H,1-3,5,8-11,15H2 |

InChIキー |

NWYSNUTTYKBUKB-UHFFFAOYSA-N |

正規SMILES |

C1CCN(CC1)CCCOC2=CC=CC(=C2)N |

製品の起源 |

United States |

準備方法

Base-Mediated Alkylation of Aniline Derivatives

The most direct route to 3-(3-(Piperidin-1-yl)propoxy)aniline involves reacting 3-hydroxyaniline with 1-(3-chloropropyl)piperidine under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 75–80°C for 20 hours facilitates the substitution, achieving yields of 82–87%. Tetrabutylammonium bromide (TBAB) enhances reactivity by acting as a phase-transfer catalyst, particularly in biphasic solvent systems (e.g., DMF-water, 1:1 v/v).

Table 1: Optimization of Base and Solvent Systems

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 20 | 87 |

| Cs₂CO₃ | DMSO-water (1:1) | 75 | 18 | 85 |

| NaH | THF | 65 | 24 | 78 |

The DMF-water system minimizes byproduct formation from over-alkylation, while Cs₂CO₃ improves solubility of the aniline substrate.

Reductive Amination Pathways

Nitro Group Reduction in Prefunctionalized Intermediates

An alternative approach involves synthesizing 3-nitro-4-(3-(piperidin-1-yl)propoxy)benzene followed by catalytic hydrogenation. Palladium on carbon (Pd/C, 5% w/w) under 0.6–1.0 MPa H₂ at 50°C reduces the nitro group to an amine with >95% conversion. This method avoids competing side reactions observed in direct alkylation.

Critical Parameters :

-

Catalyst Loading : 10% Pd/C decreases reaction time by 40% compared to 5% Pd/C but increases costs.

-

Solvent Effects : Ethanol-water (4:1) improves hydrogen solubility, achieving complete reduction in 8 hours vs. 12 hours in pure ethanol.

Catalytic Hydrogenation Methods

One-Pot Synthesis via Hydrogenative Coupling

Recent advances employ a one-pot strategy combining alkylation and hydrogenation. Starting from 3-aminophenol and 1-(3-chloropropyl)piperidine, Raney nickel catalyzes simultaneous C–O bond formation and nitro reduction at 100°C under 2 MPa H₂. This method streamlines production but requires precise control of H₂ pressure to prevent over-reduction.

Equation :

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Industrial synthesis leverages continuous flow systems to enhance heat transfer and mixing. A tubular reactor with segmented gas-liquid flow achieves 94% yield at 120°C with a residence time of 30 minutes, compared to 87% yield in batch reactors. Key advantages include:

-

Reduced solvent consumption (DMF usage decreased by 60%)

-

Improved safety profile through precise temperature control

Table 2: Batch vs. Flow Reactor Performance

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield (%) | 87 | 94 |

| Reaction Time (h) | 20 | 0.5 |

| Solvent Volume (L/kg) | 8 | 3.2 |

Comparative Analysis of Synthetic Routes

Cost-Benefit Evaluation

化学反応の分析

Types of Reactions

3-(3-(Piperidin-1-yl)propoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

科学的研究の応用

3-(3-(Piperidin-1-yl)propoxy)aniline has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of analgesics, anti-inflammatory agents, and antipsychotic drugs.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Industrial Applications: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

作用機序

The mechanism of action of 3-(3-(Piperidin-1-yl)propoxy)aniline involves its interaction with specific molecular targets, such as receptors and enzymes. The piperidine ring and aniline moiety contribute to its binding affinity and selectivity. The compound can modulate the activity of these targets, leading to various biological effects, such as analgesia, anti-inflammation, or antipsychotic activity.

類似化合物との比較

Key Properties :

- Molecular Formula : C₁₄H₂₂N₂O

- Molecular Weight : 234.34 g/mol

- Functional Groups : Piperidine (tertiary amine), propoxy linker, aniline (primary amine).

Comparison with Structural Analogues

Structural Modifications and Key Differences

The following table highlights structural analogues of 3-(3-(Piperidin-1-yl)propoxy)aniline, emphasizing variations in substituents and their impact on physicochemical properties:

Key Findings :

- Piperidine vs. Imidazole : Piperidine-containing compounds (e.g., 34c) exhibit superior metabolic stability compared to imidazole derivatives (e.g., 33d) due to reduced susceptibility to oxidative metabolism .

- Trifluoromethyl Substituents : The addition of -CF₃ (34c) enhances lipophilicity and target binding but reduces aqueous solubility, necessitating formulation optimization .

- Piperazine Analogues : Substitution with piperazine (e.g., 4-methoxy derivative) improves solubility, making it favorable for oral bioavailability in kinase inhibitors .

Q & A

Q. What are the optimal synthetic routes for 3-(3-(Piperidin-1-yl)propoxy)aniline, and how can purity be maximized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between an aniline derivative and a halogenated propoxy-piperidine intermediate. For example:

- React 3-aminophenol with 1-(3-chloropropyl)piperidine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C for 12–24 hours .

- Purify the crude product via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization (ethanol/water) to achieve >95% purity .

- Monitor reaction progress using TLC (Rf ~0.4 in CH₂Cl₂/MeOH 9:1) and confirm structure via ¹H/¹³C NMR (key signals: δ 6.5–7.0 ppm for aromatic protons, δ 2.5–3.5 ppm for piperidine N-CH₂) .

Q. How can the structural integrity of this compound be confirmed?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques :

- NMR spectroscopy : Identify aromatic protons (6.5–7.0 ppm), piperidine methylene groups (2.5–3.5 ppm), and propoxy linkages (4.0–4.5 ppm) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 291.2) and rule out side products .

- Elemental analysis : Validate C, H, N percentages (theoretical: C 70.3%, H 8.7%, N 9.6%) .

Q. What are the key reactivity patterns of this compound in organic synthesis?

Methodological Answer: The compound exhibits:

- Electrophilic aromatic substitution (e.g., nitration at the para position of the aniline ring under HNO₃/H₂SO₄) .

- Reductive alkylation : The primary amine can react with aldehydes/ketones (e.g., formaldehyde) under H₂/Pd-C to form secondary amines .

- Piperidine ring modifications : Quaternization with methyl iodide or oxidation with m-CPBA to form N-oxide derivatives .

Q. How can solubility and stability be optimized for in vitro assays?

Methodological Answer:

- Solubility : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS (pH 7.4) or cell culture media with 0.1% Tween-80 for aqueous compatibility .

- Stability : Store at –20°C under inert gas (N₂/Ar). Avoid prolonged exposure to light or acidic/basic conditions to prevent hydrolysis of the propoxy linkage .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- HPLC-UV : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid 70:30), detection at 254 nm .

- LC-MS/MS : Employ electrospray ionization (ESI+) and monitor transitions like m/z 291.2 → 136.1 (quantifier) and 291.2 → 98.1 (qualifier) .

Advanced Research Questions

Q. How does the piperidine-propoxy-aniline scaffold influence receptor binding affinity in neurological targets?

Methodological Answer:

- Molecular docking : Model interactions with histamine H₃ receptors (PDB ID: 6D53). The piperidine nitrogen forms hydrogen bonds with Asp².⁹⁸, while the propoxy chain occupies a hydrophobic pocket .

- SAR studies : Compare analogs with pyrrolidine (reduced affinity) or longer alkoxy chains (increased off-target activity) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Q. How can computational modeling predict metabolic pathways of this compound?

Methodological Answer:

Q. What experimental designs improve yield in large-scale synthesis?

Methodological Answer:

- Flow chemistry : Optimize residence time (30 min) and temperature (70°C) in a microreactor to reduce side reactions .

- Catalyst screening : Compare Pd/C (75% yield) vs. Raney Ni (60% yield) for hydrogenation steps .

Q. How do structural modifications enhance blood-brain barrier (BBB) penetration?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。